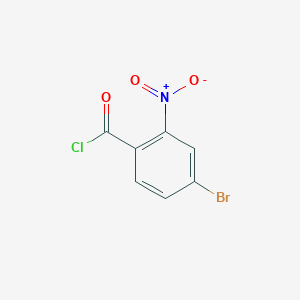

4-Bromo-2-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHPXJQLZIGPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596478 | |

| Record name | 4-Bromo-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112734-21-1 | |

| Record name | 4-Bromo-2-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-Bromo-2-nitrobenzoyl chloride

This guide provides a comprehensive technical overview of 4-Bromo-2-nitrobenzoyl chloride, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.

4-Bromo-2-nitrobenzoyl chloride (CAS No: 112734-21-1) is a trifunctional aromatic compound featuring an acyl chloride, a nitro group, and a bromine atom.[1] This specific arrangement of functional groups imparts a high degree of reactivity and makes it a valuable building block for complex organic synthesis. The electron-withdrawing nature of the nitro group at the ortho position and the bromine at the para position significantly influences the electrophilicity of the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

The compound's physical and chemical properties are summarized below. Proper storage in an inert, dry atmosphere is critical, as the acyl chloride moiety is highly sensitive to moisture.[2][3]

Table 1: Physicochemical Properties of 4-Bromo-2-nitrobenzoyl chloride

| Property | Value | Source |

| CAS Number | 112734-21-1 | PubChem[1] |

| Molecular Formula | C₇H₃BrClNO₃ | PubChem[1] |

| Molecular Weight | 264.46 g/mol | PubChem[1] |

| Appearance | White to pale yellow crystalline solid | Generic Data |

| Storage Temperature | 2-8°C, under inert gas | BLD Pharm[2] |

| Moisture Sensitivity | Highly sensitive; reacts with water | NOAA[3] |

| SMILES | O=C(Cl)C1=CC=C(Br)C=C1=O | BLD Pharm[2] |

Synthesis of 4-Bromo-2-nitrobenzoyl chloride: Mechanism and Protocol

The most direct and industrially scalable synthesis of 4-Bromo-2-nitrobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a highly reactive chlorosulfite intermediate, which then collapses to form the desired acyl chloride.

The use of a catalyst, such as pyridine or N,N-dimethylformamide (DMF), is common to accelerate the reaction, particularly for aromatic acids bearing electron-withdrawing groups.[4]

Caption: Synthesis workflow for 4-Bromo-2-nitrobenzoyl chloride.

Experimental Protocol: Synthesis from 4-bromo-2-nitrobenzoic acid

This protocol is a standard laboratory procedure adapted from established methods for converting aromatic acids to acyl chlorides.[4][5]

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.

-

Charging the Flask: Add 4-bromo-2-nitrobenzoic acid (1.0 eq) to the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (2.0-4.0 eq).[4] Thionyl chloride can serve as both the chlorinating agent and the solvent. A catalytic amount of pyridine (0.01 eq) can be added to increase the reaction rate.[4]

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-12 hours.[4] The reaction is complete when the evolution of gas ceases and the solid starting material has completely dissolved to form a clear, homogeneous liquid.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation). This step must be performed with care in a well-ventilated fume hood.

-

Purification: The crude 4-Bromo-2-nitrobenzoyl chloride can be purified by vacuum distillation to yield the final product as a crystalline solid upon cooling.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-2-nitrobenzoyl chloride is dominated by the acyl chloride functional group. It is a potent electrophile and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The presence of two strong electron-withdrawing groups (-NO₂ and -Br) on the aromatic ring further increases the partial positive charge on the carbonyl carbon, making it exceptionally reactive compared to unsubstituted benzoyl chloride.

Common transformations include:

-

Esterification: Reacts rapidly with alcohols to form esters.

-

Amidation: Reacts with primary and secondary amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.

-

Hydrolysis: Reacts readily with water to hydrolyze back to the parent carboxylic acid, 4-bromo-2-nitrobenzoic acid.[3] This underscores the need for anhydrous storage and handling conditions.

Sources

- 1. 4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3 | CID 18919880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 112734-21-1|4-Bromo-2-nitrobenzoyl chloride|BLD Pharm [bldpharm.com]

- 3. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-nitrobenzoyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-2-nitrobenzoyl Chloride

4-Bromo-2-nitrobenzoyl chloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structural features—a reactive acyl chloride group, an electron-withdrawing nitro group, and a strategically placed bromine atom—make it a versatile building block for the synthesis of complex molecular architectures. The acyl chloride moiety serves as a potent electrophile for introducing the benzoyl scaffold into various molecules, while the nitro and bromo groups offer orthogonal handles for subsequent cross-coupling reactions, nucleophilic aromatic substitutions, or reductions to the corresponding aniline derivatives. This guide provides an in-depth, field-proven protocol for the reliable synthesis of 4-bromo-2-nitrobenzoyl chloride from its carboxylic acid precursor, grounded in mechanistic understanding and rigorous safety protocols.

Core Chemical Principles and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It replaces a poor leaving group (hydroxide, -OH) with a good one (chloride, -Cl), thereby activating the carbonyl group for nucleophilic acyl substitution. While several reagents can effect this transformation, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient nature of its byproducts.[1][2]

The Thionyl Chloride Reaction Mechanism

The reaction between 4-bromo-2-nitrobenzoic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion, forming a protonated chlorosulfite intermediate.

-

Formation of the Acyl Chlorosulfite: The displaced chloride ion acts as a base, deprotonating the hydroxyl group to form an acyl chlorosulfite intermediate and a molecule of hydrogen chloride (HCl).

-

Nucleophilic Attack and Product Formation: In the final step, the chloride ion attacks the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the chlorosulfite group. This leaving group is unstable and decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[3][4][5]

The gaseous nature of the byproducts (SO₂ and HCl) is a significant advantage of this method, as they are easily removed from the reaction mixture, simplifying purification.[1][3]

The Role of a Catalyst: N,N-Dimethylformamide (DMF)

While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the rate of reaction.[3][6] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt.[7][8][9]

This Vilsmeier reagent is a more potent acylating agent than thionyl chloride itself. It reacts with the carboxylic acid to form a highly reactive O-acylimidium intermediate, which is then readily attacked by a chloride ion to generate the final acyl chloride product and regenerate the DMF catalyst. This catalytic cycle provides a lower energy pathway for the conversion.

Reaction Mechanism with Thionyl Chloride

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride.

Field-Proven Experimental Protocol

This protocol is designed for robustness and high yield. Every step is critical for ensuring the purity and integrity of the final product.

Reagent and Materials Data

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 4-Bromo-2-nitrobenzoic Acid | C₇H₄BrNO₄ | 246.02 | 164-168 | N/A | Starting material; must be dry. |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | Corrosive, lachrymator, reacts violently with water.[10] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | 153 | Catalyst; use anhydrous. |

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Thionyl chloride is highly corrosive and toxic, and the reaction evolves noxious HCl and SO₂ gases.[11][12] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[11]

-

Apparatus Setup: Assemble a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a gas outlet adapter connected to a gas trap (e.g., a bubbler containing a concentrated sodium hydroxide solution) to neutralize the acidic gases produced. Ensure all glassware is oven-dried and assembled while hot to prevent the introduction of atmospheric moisture.

-

Reagent Charging: To the flask, add 4-bromo-2-nitrobenzoic acid (10.0 g, 40.6 mmol). In the fume hood, carefully measure thionyl chloride (12.0 mL, 165 mmol, ~4 equivalents) and add it to the flask.[13] Using a syringe, add 2-3 drops of anhydrous DMF as a catalyst.[6]

-

Reaction Execution: With gentle stirring, heat the reaction mixture to a gentle reflux (oil bath temperature of ~85-90 °C). The solid benzoic acid will slowly dissolve as it reacts.[14] Maintain the reflux for 3-4 hours. The reaction is considered complete when the evolution of gas ceases and a clear, homogeneous solution is obtained.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Reconfigure the apparatus for simple distillation to remove the excess thionyl chloride (B.P. 76 °C).[13][14]

-

For complete removal, connect the flask to a vacuum line (protected by a cold trap and a base trap) to remove the last traces of SOCl₂.[15] The crude product will remain in the flask and may solidify upon cooling.

-

Experimental Synthesis Workflow

Caption: General experimental workflow for the synthesis of 4-bromo-2-nitrobenzoyl chloride.

Causality and Self-Validation in Protocol Design

-

Excess Thionyl Chloride: Using thionyl chloride in large excess serves a dual purpose: it acts as both the chlorinating agent and the solvent, ensuring the starting material remains dissolved.[16] The excess also helps to drive the reaction equilibrium towards the product side, maximizing conversion.

-

Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present will react with the product to regenerate the starting carboxylic acid, reducing the yield. Oven-drying all glassware is a critical, self-validating step to ensure the integrity of the synthesis.

-

Gas Trap: The evolution of SO₂ and HCl gas is a direct indicator of reaction progress. The cessation of bubbling provides a reliable, non-invasive method for monitoring the reaction's completion. The base trap is a necessary safety measure to prevent the release of toxic fumes.

-

Removal of Excess Reagent: Complete removal of unreacted thionyl chloride is essential. Any residual SOCl₂ can interfere with subsequent reactions and complicate purification. Distillation followed by exposure to high vacuum is the most effective method.[15]

Purification and Analytical Characterization

The crude product is often of sufficient purity for many subsequent applications. However, for exacting requirements, further purification is recommended.

-

Vacuum Distillation: This is the preferred method for purification. The high boiling point of the product requires reduced pressure to prevent thermal decomposition.

-

Recrystallization: The crude solid can be recrystallized from a non-polar, anhydrous solvent such as hexanes or carbon tetrachloride.[17][18]

Analytical Confirmation

Confirming the identity and purity of the synthesized 4-bromo-2-nitrobenzoyl chloride is paramount. A combination of spectroscopic techniques should be employed.[19][20]

| Technique | Expected Observations for 4-Bromo-2-nitrobenzoyl Chloride |

| ¹H NMR | Aromatic region (approx. 7.8-8.5 ppm) will show a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | A carbonyl carbon signal will be present in the range of 165-168 ppm.[21] Aromatic carbon signals will also be observed. |

| FT-IR | A strong, sharp absorption band for the C=O stretch of the acyl chloride will appear at ~1770-1790 cm⁻¹.[21] Strong bands for the asymmetric and symmetric NO₂ stretches will be visible around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[20] |

| Mass Spec. (EI) | The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, confirming the presence of a single bromine atom. Key fragmentation would involve the loss of Cl• (M-35/37) and CO (M-28). |

Critical Safety and Handling Mandates

-

Reagent Hazards: Thionyl chloride is extremely hazardous. It reacts violently with water, releasing toxic gases.[15][22] It is corrosive and can cause severe burns upon contact with skin or eyes.[10][11] All handling must occur within a certified chemical fume hood.

-

Product Hazards: 4-Bromo-2-nitrobenzoyl chloride is a moisture-sensitive solid and an irritant. It should be handled with care and stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry location.

-

Waste Disposal: Quench any residual thionyl chloride cautiously by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate). All contaminated materials and reaction waste must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

The synthesis of 4-bromo-2-nitrobenzoyl chloride from its corresponding carboxylic acid via thionyl chloride is a reliable and high-yielding transformation critical for advanced chemical synthesis. By understanding the underlying reaction mechanism, adhering to a meticulously designed protocol, and prioritizing stringent safety measures, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. This guide provides the necessary framework for achieving this synthesis with expertise and trustworthiness.

References

- CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

- p-Nitrobenzoyl chloride. Organic Syntheses Procedure.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- CA2821517A1 - Process for producing nitrobenzoyl chloride.

- m-NITROBENZAZIDE. Organic Syntheses Procedure.

- Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide. Benchchem.

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

- THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI.

- Safety D

- Vilsmeier adducts of dimethylformamide. Journal of the Chemical Society C.

- converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts.

- Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide. Benchchem.

- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.

- Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material.

- Procedure. Organic Syntheses.

- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.

- Conversion of carboxylic acids into acid chlorides and alcohols into...

- SAFETY D

- Acids to Acyl Chlorides, Part 2. YouTube.

- SOP 0079 - Thionyl Chloride.

- SAFETY D

- Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit.

- 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum. ChemicalBook.

- Acid chloride Form

- CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride.

- Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure. Benchchem.

- Preparation of 4-nitrobenzoyl chloride. PrepChem.com.

- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube.

- Does DMF react with thionyl chloride? brainly.com.

- Preparation of 4-bromobenzoyl chloride. PrepChem.com.

- 4-Nitrobenzoyl chloride. SpectraBase.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. Vilsmeier adducts of dimethylformamide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. reddit.com [reddit.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. drexel.edu [drexel.edu]

4-Bromo-2-nitrobenzoyl chloride reactivity and electrophilicity

An In-Depth Technical Guide to the Reactivity and Electrophilicity of 4-Bromo-2-nitrobenzoyl chloride

Abstract

4-Bromo-2-nitrobenzoyl chloride is a pivotal, multifunctional reagent in modern organic synthesis, serving as a cornerstone for the construction of complex molecular architectures in pharmaceutical and materials science. Its reactivity is a nuanced interplay of potent electronic effects and steric factors conferred by its substituents. This guide provides an in-depth analysis of the molecule's electronic structure, its heightened electrophilicity, and the strategic implications for its use in key chemical transformations. We will dissect the causality behind experimental protocols for its synthesis and its application in amidation, esterification, and the mechanistically challenging Friedel-Crafts acylation, offering field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Architecture: Unpacking the Sources of Reactivity

At the heart of 4-bromo-2-nitrobenzoyl chloride's utility is its pronounced electrophilicity, which is meticulously tuned by the substituents on the aromatic ring. Understanding these electronic influences is paramount to predicting its behavior and designing successful synthetic strategies.

The core structure, benzoyl chloride, is inherently reactive. However, the addition of the bromo and nitro groups dramatically amplifies the partial positive charge on the carbonyl carbon, rendering it an exceptionally potent electrophile for nucleophilic acyl substitution.

-

The Ortho Nitro Group (-NO₂): This is the dominant activating group. Through a powerful combination of the inductive effect (-I) and the mesomeric or resonance effect (-M), the nitro group strongly withdraws electron density from the entire benzene ring and, critically, from the carbonyl carbon. This electron deficiency makes the carbonyl carbon highly susceptible to attack by nucleophiles.[1]

-

The Para Bromo Group (-Br): As a halogen, bromine exerts a strong electron-withdrawing inductive effect (-I). While it can donate electron density via resonance (+M), its inductive effect is dominant in influencing the reactivity of the acyl chloride function. It further contributes to the overall electron-poor nature of the aromatic system.

-

Steric Considerations: The placement of the bulky nitro group at the ortho position can introduce steric hindrance, which may influence the trajectory of incoming nucleophiles.[2][3] While the carbonyl carbon is somewhat shielded, the profound electronic activation generally overrides significant steric impediment for many common nucleophiles.

This synergistic withdrawal of electron density culminates in a carbonyl carbon that is significantly more electrophilic than that of unsubstituted benzoyl chloride, facilitating rapid reactions with a wide range of nucleophiles.

Caption: Electronic contributions to the high electrophilicity of the carbonyl carbon.

Synthesis: From Carboxylic Acid to Highly Activated Acyl Chloride

The most direct and industrially relevant synthesis of 4-bromo-2-nitrobenzoyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid.[4][5] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[6][7] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Self-Validating Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is designed to ensure high conversion and purity. The progress can be monitored, and the endpoint is clearly defined by the cessation of gas evolution.

-

System Preparation (Anhydrous Conditions): Assemble a round-bottom flask equipped with a reflux condenser and a gas trap (or bubbler connected to a basic solution, e.g., NaOH) to neutralize the HCl and SO₂ byproducts. The entire apparatus must be thoroughly dried to prevent premature hydrolysis of the acyl chloride product.

-

Reagent Charging: Charge the flask with 4-bromo-2-nitrobenzoic acid (1.0 equivalent). Add an excess of thionyl chloride (SOCl₂, typically 2-4 equivalents), which can also serve as the solvent.[7] A catalytic amount of N,N-dimethylformamide (DMF, a few drops) can be added to accelerate the reaction via the Vilsmeier-Haack mechanism.

-

Reaction Execution: Heat the mixture to reflux (approx. 76 °C, the boiling point of SOCl₂). The reaction will commence with vigorous evolution of HCl and SO₂ gas. The reaction is complete when this gas evolution ceases (typically 2-4 hours).

-

Workup and Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation at atmospheric pressure. The crude 4-bromo-2-nitrobenzoyl chloride is then purified by vacuum distillation to yield the final product, which typically solidifies upon cooling.

Caption: Workflow for the synthesis of 4-bromo-2-nitrobenzoyl chloride.

Key Transformations and Mechanistic Insights

The high reactivity of 4-bromo-2-nitrobenzoyl chloride makes it a superior acylating agent for a variety of nucleophiles. The reactions proceed via a classic nucleophilic acyl substitution mechanism (addition-elimination).

Caption: General mechanism for nucleophilic acyl substitution.

A. Amidation: Forging Critical Bonds

The reaction with ammonia, primary amines, or secondary amines provides a direct and efficient route to primary, secondary, and tertiary amides, respectively.[8][9] These reactions are typically rapid and high-yielding.

Causality in Protocol Design: The reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, the reaction is either run with two equivalents of the amine (one to react, one to act as a base) or, more commonly, with one equivalent of the amine and an auxiliary non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl.[9][10]

Experimental Protocol: Synthesis of an N-Aryl Amide

-

Setup: In a flask under an inert atmosphere (N₂), dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Addition: Cool the solution to 0 °C in an ice bath. Dissolve 4-bromo-2-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the amine solution over 15-30 minutes.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.

B. Esterification: Accessing Key Ester Derivatives

The reaction with alcohols or phenols yields the corresponding esters.[11][12] This method is far more efficient than direct Fischer esterification, especially for sterically hindered alcohols or acid-sensitive substrates, due to the high reactivity of the acyl chloride.

Causality in Protocol Design: Similar to amidation, a base is required to neutralize the HCl byproduct. Pyridine is an excellent choice as it is a non-nucleophilic base that can also act as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive acylpyridinium ion intermediate.

Experimental Protocol: Synthesis of a Phenyl Ester

-

Setup: Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine, which serves as both the solvent and the base. Cool the solution to 0 °C.

-

Addition: Add 4-bromo-2-nitrobenzoyl chloride (1.05 equivalents) portion-wise, keeping the temperature below 5 °C.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify as needed.

C. Friedel-Crafts Acylation: A Mechanistic Challenge

While acyl chlorides are the classic reagents for Friedel-Crafts acylation, the presence of the strongly deactivating nitro group on 4-bromo-2-nitrobenzoyl chloride presents a significant challenge.[13][14]

The Causality of Low Reactivity:

-

Deactivation of the Electrophile: The electron-withdrawing nitro group destabilizes the formation of the critical acylium ion intermediate (R-C≡O⁺), which is the active electrophile in the reaction. This slows down the rate-determining step of electrophilic attack on the aromatic substrate.[15]

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) is required in stoichiometric amounts because it forms a stable complex with the ketone product, effectively removing it from the catalytic cycle.[14][15] With a deactivated acyl chloride, this problem is compounded by the inherently slower reaction rate.

Overcoming these hurdles often requires forcing conditions (higher temperatures) and highly activated aromatic substrates. For deactivated or moderately activated substrates, this reaction may fail entirely.[15][16]

Experimental Protocol: Acylation of Anisole (An Activated Substrate)

-

Setup: In a rigorously dried, three-necked flask under N₂, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool to 0 °C.

-

Acyl Chloride Addition: Dissolve 4-bromo-2-nitrobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred AlCl₃ suspension.

-

Substrate Addition: After stirring for 15 minutes, add anisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress carefully by TLC.

-

Workup (Critical): Cool the reaction mixture in an ice bath and very cautiously quench by slowly adding crushed ice, followed by cold 6M HCl. This will hydrolyze the aluminum complexes.

-

Isolation: Separate the organic layer, extract the aqueous layer with more solvent, and wash the combined organic layers with water, sodium bicarbonate solution, and brine. Dry, concentrate, and purify by chromatography.

Caption: Logical flow highlighting challenges in Friedel-Crafts acylation.

Summary of Properties and Reaction Conditions

For ease of reference, the key properties and typical reaction conditions for 4-bromo-2-nitrobenzoyl chloride are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrClNO₃ | [17] |

| Molecular Weight | 264.46 g/mol | [17] |

| CAS Number | 112734-21-1 | [17] |

| Appearance | Solid | - |

Table 2: Summary of Typical Reaction Conditions

| Transformation | Nucleophile | Key Reagents | Solvent | Temperature |

|---|---|---|---|---|

| Amidation | Primary/Secondary Amine | Triethylamine or Pyridine | DCM, THF | 0 °C to RT |

| Esterification | Alcohol/Phenol | Pyridine | Pyridine, DCM | 0 °C to RT |

| Friedel-Crafts | Activated Arene | AlCl₃ (stoichiometric) | DCE, DCM | 0 °C to Reflux |

Conclusion

4-Bromo-2-nitrobenzoyl chloride is a testament to the power of substituent effects in tuning molecular reactivity. The potent electron-withdrawing capacity of the ortho-nitro group transforms it into a highly efficient acylating agent for nucleophilic substitutions, enabling the facile synthesis of amides and esters under mild conditions. However, this same electronic feature becomes a liability in the context of Friedel-Crafts acylation, where it deactivates the key acylium ion intermediate. A thorough understanding of this dual reactivity is crucial for its strategic deployment in the synthesis of advanced materials and pharmacologically active compounds. This guide provides the foundational knowledge and practical protocols necessary to harness the full synthetic potential of this valuable chemical building block.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Reactions of Acyl Chlorides Involving Nitrogen Compounds. Chemistry LibreTexts. Available at: [Link]

-

4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3. PubChem. Available at: [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

- Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst. Google Patents.

- Esterification process. Google Patents.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]

-

Why do the nitro groups change the relative leaving tendencies of... Pearson+. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

-

18.5 Friedel–Crafts Alkylation and Acylation. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. ResearchGate. Available at: [Link]

- Process for preparing substituted benzotrichloride compounds. Google Patents.

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+ [pearson.com]

- 2. US4593144A - Process for preparing substituted benzotrichloride compounds - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. mdpi.com [mdpi.com]

- 11. US3660411A - Esterification process - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3 | CID 18919880 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 4-Bromo-2-nitrobenzoyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitrobenzoyl chloride has emerged as a pivotal, multi-functional reagent in the landscape of advanced organic synthesis. Its unique trifecta of reactive sites—the highly electrophilic acyl chloride, the versatile nitro group, and the synthetically adaptable bromo substituent—offers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of 4-bromo-2-nitrobenzoyl chloride, with a particular focus on its role in the synthesis of bioactive heterocyclic compounds and as a cornerstone in medicinal chemistry. We will delve into the nuanced reactivity imparted by its substitution pattern and provide practical, field-proven protocols for its use.

Introduction: A Molecule of Strategic Importance

In the quest for novel therapeutics and functional materials, the efficiency and precision of synthetic methodologies are paramount. 4-Bromo-2-nitrobenzoyl chloride (C₇H₃BrClNO₃, CAS No. 112734-21-1) is a testament to the power of strategic molecular design.[1] This trifunctional building block serves not merely as a reactant but as a linchpin in complex synthetic sequences, enabling chemists to introduce key functionalities with a high degree of control.

The core value of this reagent lies in the orthogonal reactivity of its constituent groups:

-

The Acyl Chloride: This functional group is a highly reactive acylating agent, readily participating in nucleophilic acyl substitution reactions with a wide array of nucleophiles, including amines, alcohols, and arenes (in Friedel-Crafts reactions).[2][3]

-

The Nitro Group: Positioned ortho to the acyl chloride, the nitro group exerts significant electronic and steric influence on the molecule's reactivity. Furthermore, it serves as a synthetic handle for further transformations, most notably its reduction to an amino group, which is a critical step in the synthesis of various heterocyclic systems.

-

The Bromo Group: Located para to the acyl chloride, the bromine atom is a versatile substituent for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular complexity of the resulting products.

This guide will systematically unpack the synthetic utility of 4-bromo-2-nitrobenzoyl chloride, from its preparation to its application in cutting-edge research.

Synthesis and Physicochemical Properties

The preparation of 4-bromo-2-nitrobenzoyl chloride is a two-step process commencing with the synthesis of its precursor, 4-bromo-2-nitrobenzoic acid, followed by chlorination.

Synthesis of 4-Bromo-2-nitrobenzoic Acid

A robust and scalable method for the synthesis of 4-bromo-2-nitrobenzoic acid is the Sandmeyer reaction, starting from 4-amino-2-nitrobenzoic acid. This classic transformation provides a reliable route to introduce the bromo substituent.

Experimental Protocol: Synthesis of 4-Bromo-2-nitrobenzoic Acid

-

Diazotization: Dissolve 4-amino-2-nitrobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the solution to 0 °C in an ice bath. To this stirring solution, add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 20-30 minutes at 0 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in aqueous hydrobromic acid (48%) and cool it to 0 °C. Add the previously prepared diazonium salt solution dropwise to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting precipitate is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromo-2-nitrobenzoic acid as a solid.

Chlorination to 4-Bromo-2-nitrobenzoyl Chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[4][5]

Experimental Protocol: Synthesis of 4-Bromo-2-nitrobenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 4-bromo-2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.

-

Reaction Execution: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 1-3 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. The crude 4-bromo-2-nitrobenzoyl chloride, a solid at room temperature, can often be used directly in subsequent steps without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent like hexanes.

Data Presentation: Physicochemical Properties of 4-Bromo-2-nitrobenzoyl Chloride

| Property | Value | Source |

| CAS Number | 112734-21-1 | [1] |

| Molecular Formula | C₇H₃BrClNO₃ | [1] |

| Molecular Weight | 264.46 g/mol | [1] |

| Appearance | Expected to be a yellow to brown solid | General observation for similar compounds |

| Storage | Store in a cool, dry place under an inert atmosphere; moisture sensitive | [6] |

Reactivity and Mechanistic Considerations: The Role of the Ortho-Nitro Group

The reactivity of the acyl chloride in 4-bromo-2-nitrobenzoyl chloride is significantly modulated by the presence of the ortho-nitro group. This substituent exerts both steric and electronic effects that must be considered when planning synthetic strategies.

-

Electronic Effects: The nitro group is a strong electron-withdrawing group. Inductively and through resonance, it deactivates the aromatic ring towards electrophilic substitution but, more importantly, it increases the electrophilicity of the carbonyl carbon of the acyl chloride. This enhanced electrophilicity can accelerate the rate of nucleophilic acyl substitution.

-

Steric Effects: The bulky nitro group ortho to the acyl chloride can sterically hinder the approach of nucleophiles to the carbonyl carbon.[7] This steric hindrance can lead to slower reaction rates compared to its para-substituted isomer, especially with bulky nucleophiles. The outcome of a reaction can therefore be a delicate balance between the activating electronic effect and the deactivating steric effect.

A kinetic study on the solvolysis of o-nitrobenzoyl chloride revealed that its reactivity is highly solvent-dependent, in some cases reacting more slowly than its para-isomer due to steric hindrance, while in other solvent systems, the potential for intramolecular nucleophilic assistance from the nitro group can influence the reaction pathway.

Core Applications in Organic Synthesis

The unique structural features of 4-bromo-2-nitrobenzoyl chloride make it a valuable precursor for a variety of complex molecules, particularly bioactive heterocycles.

Synthesis of Amides and Esters

The most fundamental application of 4-bromo-2-nitrobenzoyl chloride is in the acylation of amines and alcohols to form the corresponding amides and esters. These reactions are typically high-yielding and proceed under mild conditions.[2][3]

General Protocol: Amide Synthesis

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of 4-bromo-2-nitrobenzoyl chloride (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up typically involves washing with aqueous acid, base, and brine, followed by drying and evaporation of the solvent. The product can be purified by chromatography or recrystallization.

General Protocol: Ester Synthesis

-

Dissolve the alcohol (1.0 eq) and a base such as pyridine (which can also serve as the solvent) in an anhydrous aprotic solvent.

-

Add 4-bromo-2-nitrobenzoyl chloride (1.0-1.2 eq) portion-wise or as a solution.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

The work-up is similar to that for amide synthesis.

Keystone in Heterocyclic Synthesis: The Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and antioxidant properties.[8][9] 4-Bromo-2-nitrobenzoyl chloride can serve as a key building block in their synthesis, reacting with substituted anthranilic acids.

Workflow: Synthesis of a Substituted Benzoxazinone

Caption: Workflow for Benzoxazinone Synthesis.

Experimental Protocol: Synthesis of 2-(4-Bromo-2-nitrophenyl)-4H-3,1-benzoxazin-4-one

This protocol is adapted from the general procedure for the synthesis of benzoxazinones.[8]

-

Acylation: Dissolve anthranilic acid (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

-

Add 4-bromo-2-nitrobenzoyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 10-15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cyclization/Work-up: Pour the reaction mixture into ice-cold water. The precipitate that forms is the crude benzoxazinone derivative.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure 2-(4-bromo-2-nitrophenyl)-4H-3,1-benzoxazin-4-one.

A Gateway to Quinazolines and Quinazolinones

Proposed Synthetic Pathway to a Quinazolinone Derivative

Caption: Proposed synthesis of a quinazolinone.

This pathway leverages the reactivity of all three functional groups in a sequential manner: initial acylation, followed by reduction of the nitro group to an amine, which then participates in an intramolecular cyclization to form the quinazolinone ring. The bromo-substituent remains available for further functionalization via cross-coupling reactions.

Spectroscopic Characterization

Accurate characterization of 4-bromo-2-nitrobenzoyl chloride is essential for its use in synthesis. While specific experimental spectra for this compound are not widely published, a detailed prediction can be made based on the well-documented spectra of the closely related 4-nitrobenzoyl chloride.[10][11]

Predicted Spectroscopic Profile

-

¹H NMR: The aromatic region is expected to show three signals corresponding to the three aromatic protons. Due to the substitution pattern, these protons will likely appear as a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-withdrawing nitro and bromo groups.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon at a characteristic downfield shift (typically >160 ppm). Six distinct signals are expected in the aromatic region, with their chemical shifts dictated by the electronic effects of the substituents.

-

IR Spectroscopy: Key characteristic peaks are expected for the carbonyl (C=O) stretch of the acyl chloride (a strong band around 1770-1800 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns will likely involve the loss of the chlorine atom and the carbonyl group.

Data Presentation: Comparison of Expected IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) for 4-Bromo-2-nitrobenzoyl chloride | Reference Wavenumber (cm⁻¹) for 4-Nitrobenzoyl Chloride | Source |

| Aromatic C-H Stretch | ~3100 | ~3100 | [10] |

| C=O Stretch (Acyl Chloride) | ~1770 | ~1770 | [10] |

| Asymmetric NO₂ Stretch | ~1525 | ~1525 | [10] |

| Symmetric NO₂ Stretch | ~1350 | ~1350 | [10] |

| C-Br Stretch | 550-690 | N/A | Standard IR tables |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that 4-bromo-2-nitrobenzoyl chloride should be handled with appropriate safety precautions. Based on the data for structurally similar compounds like 4-nitrobenzoyl chloride, it is expected to be a corrosive and moisture-sensitive substance.[12][13]

Core Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. It is likely to be a lachrymator (a substance that irritates the eyes and causes tears).

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong bases and alcohols. The use of an inert atmosphere (e.g., nitrogen or argon) for storage is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

4-Bromo-2-nitrobenzoyl chloride is a strategically designed and highly versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of transformations, making it an invaluable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The ability to perform sequential reactions—acylation, nitro group reduction, and cross-coupling—provides a powerful platform for the efficient synthesis of diverse molecular scaffolds. As the demand for novel bioactive compounds continues to grow, the strategic application of such well-designed, multifunctional reagents will undoubtedly play an increasingly critical role in driving innovation in drug discovery and beyond.

References

-

Organic Syntheses. (n.d.). p-Nitrobenzoyl chloride. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitrobenzoyl chloride. Retrieved from [Link]

-

Al-Ostath, A., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][7][10]oxazin-4-ones as potent anticancer and antioxidant agents. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of quinazolinone libraries and derivatives thereof.

-

Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-bromo-3-nitrobenzoyl chloride (5b). Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

-

Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

-

YouTube. (2021). Alcohol Reactions - HBr, PBr3, SOCl2. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

-

PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

-

YouTube. (2024). Alcohol Reactions (Live Recording) Organic Chemistry Practice & Review. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]

-

Frontiers. (n.d.). Emerging Heterocycles as Bioactive Compounds. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3 | CID 18919880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 112734-21-1|4-Bromo-2-nitrobenzoyl chloride|BLD Pharm [bldpharm.com]

- 7. byjus.com [byjus.com]

- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.es [fishersci.es]

Leveraging 4-Bromo-2-nitrobenzoyl Chloride: A Trifunctional Building Block for Accelerated Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Executive Summary

In the landscape of modern medicinal chemistry, the rapid and efficient construction of novel molecular architectures with therapeutic potential is paramount. Strategic selection of starting materials—chemical building blocks that offer multiple points for diversification—is a cornerstone of successful drug discovery campaigns. This guide introduces 4-Bromo-2-nitrobenzoyl chloride, a versatile and highly reactive trifunctional reagent, and explores its potential applications in the synthesis of targeted therapeutics. We will delve into its unique reactivity profile, provide field-proven synthetic protocols, and illustrate its application in the development of key drug classes, including PARP inhibitors, kinase inhibitors, and novel antibacterial agents. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with high-impact, strategically functionalized intermediates.

Section 1: Foundational Chemistry & Reactivity Profile

The strategic utility of 4-Bromo-2-nitrobenzoyl chloride stems from its three distinct functional groups, each offering a unique handle for subsequent chemical transformations. Understanding the interplay of their reactivity is crucial for designing logical and efficient synthetic routes.

Core Molecular Attributes

A precise understanding of the physicochemical properties of a reagent is the foundation of its effective application in synthesis.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-nitrobenzoyl chloride | [1] |

| CAS Number | 112734-21-1 | [1] |

| Molecular Formula | C₇H₃BrClNO₃ | [1] |

| Molecular Weight | 264.46 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

The Trifunctional Reactivity Map

The molecule's power lies in the orthogonal reactivity of its three key functional groups: the acyl chloride, the nitro group, and the bromo substituent. This allows for a stepwise and controlled approach to molecular elaboration.

-

Acyl Chloride (The Anchor Point): As the most reactive group, the acyl chloride is typically the first point of reaction. It serves as a powerful electrophile for facile amide and ester bond formation, anchoring the scaffold to a nucleophilic partner like an amine or alcohol.[3][4][5] This reaction is often rapid and high-yielding.[4]

-

Nitro Group (The Modulator): The electron-withdrawing nitro group enhances the electrophilicity of the acyl chloride. Critically, it can be chemically reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd). This transformation dramatically alters the electronic properties of the ring and provides a new nucleophilic site for further derivatization, such as sulfonamide or urea formation.

-

Bromo Group (The Diversification Handle): The bromine atom is a versatile handle for modern cross-coupling reactions. It is relatively stable during the initial acylation step and can later be subjected to Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce new aryl, alkynyl, or amino substituents, respectively. This allows for extensive exploration of the chemical space around the core scaffold.[6]

Caption: A logical workflow for the sequential modification of 4-Bromo-2-nitrobenzoyl chloride.

Section 2: Core Applications in Medicinal Chemistry Program Workflows

The true value of a building block is demonstrated through its practical application in synthesizing molecules with therapeutic relevance. Below are detailed workflows for leveraging 4-Bromo-2-nitrobenzoyl chloride in key therapeutic areas.

Workflow: Scaffolding for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically validated class of anti-cancer agents, particularly effective in tumors with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[7][8] The core of many PARP inhibitors is a carboxamide moiety that mimics the nicotinamide portion of the natural substrate NAD+.[7] 4-Bromo-2-nitrobenzoyl chloride provides an ideal starting point for novel PARP inhibitor scaffolds.

Causality Behind the Choice: The 4-bromo-2-nitrobenzamide structure provides two key features for PARP inhibition: the essential carboxamide for binding to the nicotinamide subsite of the PARP catalytic domain and two orthogonal handles (bromo and nitro groups) for tuning potency, selectivity, and pharmacokinetic properties.[7][9]

This protocol describes a standard Schotten-Baumann reaction to form the foundational amide bond.[10]

-

Materials:

-

4-Bromo-2-nitrobenzoyl chloride (1.0 eq)

-

Target amine (e.g., benzylamine as a model) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

Dissolve the target amine (1.05 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (TEA or Pyridine, 1.5 eq) to the solution and stir for 5 minutes. The choice of pyridine can sometimes catalytically accelerate the reaction in addition to scavenging the HCl byproduct.

-

In a separate flask, dissolve 4-Bromo-2-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up & Validation:

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization. The system is self-validating through characterization (¹H NMR, ¹³C NMR, MS) of the purified product, which should confirm the formation of the amide and the retention of the bromo and nitro groups.

-

Caption: A generalized synthetic workflow for developing PARP inhibitors.

Workflow: Application in Kinase Inhibitor Synthesis

Protein kinases are another major class of drug targets, implicated in numerous diseases, especially cancer.[11] Many potent and selective kinase inhibitors feature amide linkages that are crucial for their binding affinity.[12][13] The bromo and nitro functionalities on the 4-Bromo-2-nitrobenzoyl chloride scaffold provide ideal vectors for exploring structure-activity relationships (SAR) to optimize kinase selectivity and potency.[6]

Causality Behind the Choice: In kinase inhibitor design, fine-tuning interactions within and outside the ATP-binding pocket is critical. After forming a core amide, the bromo-substituent acts as a key diversification point for Suzuki or Buchwald-Hartwig coupling. This allows chemists to systematically install different chemical groups to probe for beneficial interactions with the kinase hinge region or solvent-front, a proven strategy for enhancing inhibitor selectivity.[6][13]

This protocol outlines the diversification of the benzamide intermediate from the previous section.

-

Materials:

-

4-Bromo-2-nitrobenzamide intermediate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ or similar Pd catalyst (0.05 eq)

-

2M Na₂CO₃ solution

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

-

Procedure:

-

To a flask, add the 4-Bromo-2-nitrobenzamide intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the Pd catalyst (0.05 eq).

-

Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the degassed solvent mixture (Dioxane:Water) followed by the degassed 2M Na₂CO₃ solution.

-

Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

-

Work-up & Validation:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify by column chromatography. Validation is achieved by comparing the spectroscopic data of the product to the starting material; key indicators are the disappearance of the C-Br bond signals (if using isotopic analysis in MS) and the appearance of new aromatic proton and carbon signals in the NMR spectra.

-

Workflow: Development of Novel Antibacterial Agents

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Halogenated and nitroaromatic compounds have a long history of antimicrobial activity.[14] 4-Bromo-2-nitrobenzoyl chloride can be used to synthesize ester or amide derivatives of natural products or other bioactive scaffolds to create novel compounds with potential antibacterial properties.[15]

Causality Behind the Choice: The introduction of a 4-bromo-2-nitrobenzoyl moiety can enhance the lipophilicity of a parent molecule, potentially improving its ability to penetrate bacterial cell membranes. Furthermore, the nitro group can be bioreduced by bacterial nitroreductases to form cytotoxic radical species, a known mechanism of action for some nitroaromatic antibiotics.

This protocol describes the synthesis of an ester, a common prodrug strategy or a method to create a new bioactive molecule.

-

Materials:

-

Phenolic compound (e.g., p-cresol) (1.0 eq)

-

4-Bromo-2-nitrobenzoyl chloride (1.1 eq)

-

Pyridine or 4-DMAP (catalytic)

-

Anhydrous solvent (DCM or THF)

-

-

Procedure:

-

Dissolve the phenolic compound (1.0 eq) in the anhydrous solvent.

-

Add pyridine (1.2 eq) and stir.

-

Add 4-Bromo-2-nitrobenzoyl chloride (1.1 eq) portion-wise at room temperature.

-

Stir for 4-6 hours, monitoring by TLC.

-

-

Work-up & Validation:

-

Perform an aqueous work-up similar to the amide synthesis protocol.

-

Purify by chromatography. The formation of the ester is validated by the characteristic C=O stretch of an aromatic ester in the IR spectrum (typically ~1735-1750 cm⁻¹) and the appropriate shifts in the NMR spectra.

-

Section 3: Conclusion and Future Outlook

4-Bromo-2-nitrobenzoyl chloride is more than a simple reagent; it is a strategic platform for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups enable a logical and highly efficient approach to the synthesis and optimization of bioactive molecules. By first establishing a core amide or ester linkage, chemists can then leverage proven and robust methodologies like nitro reduction and palladium-catalyzed cross-coupling to systematically build molecular complexity and explore structure-activity relationships. This approach accelerates the discovery timeline and expands the accessible chemical space for developing next-generation inhibitors and therapeutics. The principles and protocols outlined in this guide provide a solid foundation for any research program aiming to incorporate this powerful building block into their drug discovery workflows.

References

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

-

NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link].

- Process for producing nitrobenzoyl chloride. Google Patents.

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link].

-

4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3. PubChem. Available at: [Link].

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. National Institutes of Health (NIH). Available at: [Link].

-

Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. National Institutes of Health (NIH). Available at: [Link].

-

N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link].

-

Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link].

-

Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. National Institutes of Health (NIH). Available at: [Link].

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (NIH). Available at: [Link].

-

Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. Available at: [Link].

-

replacing the -oh group in alcohols by a halogen. Chemguide. Available at: [Link].

-

4-Nitrobenzoyl chloride(122-04-3) wiki. Molbase. Available at: [Link].

-

Reactions of Amines. Chemistry LibreTexts. Available at: [Link].

-

Strategies employed for the development of PARP inhibitors. PubMed. Available at: [Link].

-

Alcohol Reactions - HBr, PBr3, SOCl2. YouTube. Available at: [Link].

-

Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles. Frontiers. Available at: [Link].

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link].

-

synthesis of 4-bromo-2-nitrotoluene. YouTube. Available at: [Link].

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link].

-

Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. National Institutes of Health (NIH). Available at: [Link].

-

Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. National Institutes of Health (NIH). Available at: [Link].

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. Available at: [Link].

-

4-Nitrobenzoyl chloride. PharmaCompass.com. Available at: [Link].

-

4-Nitrobenzoyl chloride. SpectraBase. Available at: [Link].

Sources

- 1. 4-Bromo-2-nitrobenzoyl chloride | C7H3BrClNO3 | CID 18919880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 7-Bromoquinazolinones from 4-Bromo-2-nitrobenzoyl Chloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical overview for the synthesis of 7-bromoquinazolinone derivatives, valuable scaffolds in medicinal chemistry, utilizing 4-Bromo-2-nitrobenzoyl chloride as a key starting material. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the synthetic pathway.

Introduction: The Significance of Quinazolinones and a Strategic Synthetic Approach

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The strategic incorporation of a bromine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the quinazolinone scaffold, making the development of efficient synthetic routes to these specific derivatives a topic of considerable interest in drug discovery.

This guide outlines a robust and versatile two-step synthetic strategy to access 7-bromoquinazolinones from the readily available precursor, 4-Bromo-2-nitrobenzoyl chloride. The pathway involves an initial amidation reaction to form an N-substituted-4-bromo-2-nitrobenzamide intermediate, followed by a reductive cyclization to construct the desired quinazolinone ring system.

Overall Synthetic Workflow

The synthetic process is logically divided into two primary stages, each with its own workup and purification procedures.

Caption: Overall workflow for the synthesis of 7-bromoquinazolinones.

PART 1: Synthesis of N-Substituted-4-bromo-2-nitrobenzamide

The initial step involves the acylation of a primary amine with 4-Bromo-2-nitrobenzoyl chloride. This reaction forms a stable amide intermediate, which is the direct precursor for the subsequent cyclization.

Protocol 1: Amidation of 4-Bromo-2-nitrobenzoyl chloride

This protocol is a general procedure adaptable for a range of primary alkyl and aryl amines.

Materials:

-

4-Bromo-2-nitrobenzoyl chloride

-

Primary amine (e.g., aniline, benzylamine, propylamine)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 4-Bromo-2-nitrobenzoyl chloride (1.0 eq.) in a separate portion of anhydrous DCM and add it dropwise to the cooled amine solution via a dropping funnel over 15-20 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude N-substituted-4-bromo-2-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization (Expected):

-

¹H NMR: Aromatic protons will appear in the range of δ 7.5-8.5 ppm. The amide proton (N-H) will typically be a broad singlet. Protons on the N-alkyl or N-aryl substituent will have characteristic chemical shifts.

-

¹³C NMR: The carbonyl carbon (C=O) signal is expected around δ 160-170 ppm. Aromatic carbons will be in the δ 120-150 ppm region.

-

IR (ATR): Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1650 cm⁻¹), and N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the calculated molecular weight of the product should be observed, along with a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity).

PART 2: Reductive Cyclization to 7-Bromoquinazolinones

The second stage of the synthesis involves the reduction of the nitro group of the N-substituted-4-bromo-2-nitrobenzamide to an amine, which then undergoes a spontaneous intramolecular cyclization to form the quinazolinone ring.

Reaction Mechanism